![molecular formula C24H28N6O6S B2931995 Ethyl 4-(2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 921066-61-7](/img/structure/B2931995.png)
Ethyl 4-(2-((2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds : A study details the synthesis of novel heterocyclic compounds derived from visnagenone and khellinone, showing potential as anti-inflammatory and analgesic agents. These compounds were evaluated for their COX-1/COX-2 inhibition and exhibited significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity Evaluation : Another study synthesized 1,2,4-triazol-3-one derivatives and evaluated their antimicrobial activity. The study found that certain derivatives showed good activity against various microorganisms, suggesting potential applications in developing antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Neuroprotective Approach for Alzheimer's Disease : Research on dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) highlighted its potential as a multi-target therapeutic approach for Alzheimer's disease. SP-04 demonstrated neuroprotective effects against Ab42 toxicity and oxidative stress, indicating its value in researching neurodegenerative diseases (Lecanu, Tillement, McCourty, Rammouz, Yao, Greeson, & Papadopoulos, 2010).
Antiproliferative Activity Against Cancer Cell Lines : The synthesis and evaluation of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives for antiproliferative activity against human cancer cell lines showed that certain compounds exhibited significant activity, highlighting the therapeutic potential of such derivatives in cancer research (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Mechanism of Action
Target of Action
The primary targets of this compound are neurodegenerative diseases, ischemic stroke, and traumatic brain injury . The compound interacts with these targets to provide neuroprotection and anti-inflammatory effects .
Mode of Action
The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP , and the apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound provides neuroprotective and anti-inflammatory effects .
Pharmacokinetics
It is mentioned that the compound is lipophilic , which allows it to diffuse easily into cells . This property could potentially enhance its bioavailability.
Result of Action
The result of the compound’s action is the neuroprotective and anti-inflammatory properties it exhibits . It achieves this by inhibiting ER stress, apoptosis, and the NF-kB inflammatory pathway .
properties
IUPAC Name |
ethyl 4-[2-[7-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O6S/c1-5-36-24(34)30-11-9-29(10-12-30)17(31)14-37-21-18-20(27(2)23(33)28(3)22(18)32)25-19(26-21)15-7-6-8-16(13-15)35-4/h6-8,13H,5,9-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLYKLAFFVYHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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